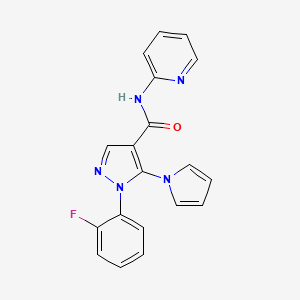![molecular formula C22H31ClN2O B6074954 1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B6074954.png)
1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine hydrochloride, also known as BRL-15572, is a compound that has been studied for its potential therapeutic effects. It belongs to the class of piperazine compounds and has been found to have an affinity for the sigma-1 receptor. This receptor is involved in a variety of physiological processes, including pain perception, neuronal survival, and neuroprotection. In
科学研究应用
1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine hydrochloride has been studied for its potential therapeutic effects in a number of different areas. One area of research has focused on its potential as an analgesic. Studies have shown that 1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine hydrochloride can reduce pain sensitivity in animal models, suggesting that it may have potential as a treatment for chronic pain.
Another area of research has focused on 1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine hydrochloride's potential neuroprotective effects. Studies have shown that 1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine hydrochloride can protect against neuronal damage in animal models of Parkinson's disease and stroke. This suggests that it may have potential as a treatment for these and other neurodegenerative diseases.
作用机制
1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine hydrochloride has been found to have an affinity for the sigma-1 receptor. This receptor is involved in a variety of physiological processes, including pain perception, neuronal survival, and neuroprotection. The exact mechanism of action of 1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine hydrochloride is not yet fully understood, but it is thought to involve modulation of the sigma-1 receptor.
Biochemical and Physiological Effects
Studies have shown that 1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine hydrochloride can modulate a variety of biochemical and physiological processes. For example, it has been shown to reduce the activity of certain enzymes involved in inflammation, suggesting that it may have anti-inflammatory effects. It has also been shown to increase the activity of certain antioxidant enzymes, suggesting that it may have antioxidant effects.
实验室实验的优点和局限性
One advantage of studying 1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine hydrochloride is that it has been shown to be relatively safe and well-tolerated in animal models. This makes it a promising candidate for further study as a potential therapeutic agent. However, one limitation of studying 1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine hydrochloride is that its mechanism of action is not yet fully understood. This makes it difficult to design experiments that specifically target its effects.
未来方向
There are a number of potential future directions for the study of 1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine hydrochloride. One area of research could focus on its potential as a treatment for chronic pain. Another area of research could focus on its potential as a treatment for neurodegenerative diseases such as Parkinson's disease and stroke. Additionally, further research could be done to better understand its mechanism of action and to identify potential side effects or limitations of its use.
合成方法
The synthesis of 1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine hydrochloride involves the reaction of 1-(2-benzyl-4-methylphenoxy)-3-chloropropane with 4-methylpiperazine in the presence of a base. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt of 1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine hydrochloride. This synthesis method has been described in detail in a number of scientific publications.
属性
IUPAC Name |
1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O.ClH/c1-19-9-10-22(21(17-19)18-20-7-4-3-5-8-20)25-16-6-11-24-14-12-23(2)13-15-24;/h3-5,7-10,17H,6,11-16,18H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBSGQIGXDVUBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCN(CC2)C)CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B6074871.png)
![2-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6074875.png)
![2-(4-bromophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B6074877.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B6074895.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)tetrahydro-2-furancarboxamide](/img/structure/B6074903.png)

![1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B6074921.png)
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-4-pyridinylpropanamide](/img/structure/B6074930.png)
![8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol](/img/structure/B6074931.png)
![1-(2-methoxyphenyl)-N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B6074938.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6074941.png)
![methyl [2-({(benzoylimino)[(4-phenoxyphenyl)amino]methyl}amino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6074947.png)
